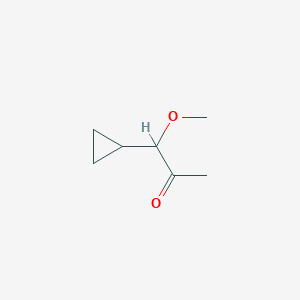

1-Cyclopropyl-1-methoxypropan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-1-methoxypropan-2-one is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.171 . It is also known by its IUPAC name, this compound.

Synthesis Analysis

The synthesis of cyclopropyl compounds, such as this compound, often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methoxypropanone group. The InChI string representation of the molecule isInChI=1S/C7H12O2/c1-5(8)7(9-2)6-3-4-6/h6-7H,3-4H2,1-2H3.

Applications De Recherche Scientifique

Oxygen Acidity and Radical Cations

A study conducted by Bietti et al. (2006) explored the reactivity of radical cations generated from compounds related to 1-Cyclopropyl-1-methoxypropan-2-one. The research found that in acidic solutions, these radical cations display low reactivity toward fragmentation, which is consistent with the presence of groups like aryl and cyclopropyl that produce relatively unstable carbon-centered radicals after bond cleavage. In basic solutions, these radical cations show oxygen acidity, undergoing -OH-induced deprotonation leading to 1,1-diarylalkoxyl radicals (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Ring Opening and Cyclization Reactions

Takahashi et al. (1983) investigated the reaction of aryl cyclopropyl ketones with excess bromine, leading to the formation of l-acyl-l,l,3-tribromopropanes, which were then cyclized to produce various compounds including 2-aryl-3,3-dibromo-2-methoxytetrahydrofurans (Takahashi, Takeshi, Myojoh, Sano, & Morisawa, 1983).

One-electron Oxidation Studies

Bietti and Capone (2008) carried out a study on the one-electron oxidation of compounds closely related to this compound. They discovered that the oxidation of these compounds leads to the formation of radical cations or radical zwitterions, depending on the pH, which undergo decarboxylation as the exclusive side-chain fragmentation pathway (Bietti & Capone, 2008).

Studies on Alkene Syn Dihydroxylation

Griffith et al. (2010) explored the use of Cyclopropyl malonoyl peroxide in the dihydroxylation of alkenes. This reaction, when carried out with 1,2-disubstituted alkenes, showed syn selectivity. The findings from this study are relevant to the understanding of reactions involving this compound (Griffith, Jones, Picon, Rawling, Kariuki, Campbell, & Tomkinson, 2010).

Synthesis of Chiral Intermediates

Parker et al. (2012) developed an efficient chemo-enzymatic route for synthesizing (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for certain receptor antagonists. This study demonstrates the significance of cyclopropyl-related compounds in the synthesis of complex molecules (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).

Propriétés

IUPAC Name |

1-cyclopropyl-1-methoxypropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(8)7(9-2)6-3-4-6/h6-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJJLAFMMIQODH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)

![3-Methyl-2-(4-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperazin-1-yl)butanenitrile](/img/structure/B2375275.png)

![4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride](/img/structure/B2375276.png)

![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2375277.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)

![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2375281.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)

![5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2375289.png)